molecular formula C31H34N4O3 B2530296 1-hexil-3-[1-[2-(2-metilfenil)-2-oxoetílico]-2-oxo-5-fenil-3H-1,4-benzodiazepin-3-il]urea CAS No. 1048916-32-0

1-hexil-3-[1-[2-(2-metilfenil)-2-oxoetílico]-2-oxo-5-fenil-3H-1,4-benzodiazepin-3-il]urea

Número de catálogo: B2530296
Número CAS: 1048916-32-0
Peso molecular: 510.638
Clave InChI: LHQXXZGPJJYNML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C31H34N4O3 and its molecular weight is 510.638. The purity is usually 95%.
BenchChem offers high-quality 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research indicates that compounds with benzodiazepine structures can exhibit antidepressant effects. The specific structural modifications in 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea may enhance its efficacy in treating mood disorders by modulating neurotransmitter systems involved in depression.

2. Anxiolytic Properties:
Benzodiazepines are widely recognized for their anxiolytic properties. Preliminary studies suggest that this compound may act on GABA receptors, leading to anxiolytic effects similar to those observed with traditional benzodiazepines. Further research is needed to confirm these effects and establish dosing regimens.

3. Neuroprotective Effects:
There is growing interest in the neuroprotective potential of benzodiazepine derivatives. This compound may provide protection against neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. In vitro studies could elucidate its mechanisms of action in neuroprotection.

Neuropharmacology Research

1. Mechanism of Action Studies:
Investigating the mechanism by which 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-pheny l -2,3-dihydro -1H -1,4-benzodiazepin -3 -yl}urea interacts with specific neurotransmitter systems can provide insights into its pharmacological profile. Studies utilizing receptor binding assays and electrophysiological techniques will be essential for understanding its action at the molecular level.

2. Behavioral Studies:
Behavioral assays in animal models can help assess the anxiolytic and antidepressant effects of this compound. Tests such as the elevated plus maze and forced swim test can be employed to evaluate its efficacy compared to existing treatments.

Potential Therapeutic Uses

1. Treatment of Anxiety Disorders:
Given its potential anxiolytic properties, this compound may be developed as a therapeutic agent for anxiety disorders. Clinical trials would be necessary to evaluate its safety and efficacy in human subjects.

2. Depression Management:
If proven effective as an antidepressant, this compound could offer a novel approach to managing major depressive disorder, particularly in patients who do not respond to standard treatments.

Mecanismo De Acción

Actividad Biológica

3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a complex organic compound with potential pharmacological applications. Its structure suggests it may possess significant biological activity, particularly in the realm of neuropharmacology and receptor modulation. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic uses.

The molecular formula of 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is C31H34N4O3C_{31}H_{34}N_{4}O_{3} with a molecular weight of 510.6 g/mol. The compound's structure includes a benzodiazepine core, which is known for its interactions with various neurotransmitter receptors.

PropertyValue
Molecular FormulaC31H34N4O3
Molecular Weight510.6 g/mol
CAS Number1048916-32-0

Receptor Interaction

Research indicates that compounds similar to 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-pheny... can act as selective antagonists for the gastrin/cholecystokinin (CCK)-B receptor . For instance, the related compound YM022 demonstrated high selectivity and potency as a CCK-B receptor antagonist with a Ki value of 0.068 nM, significantly higher than its affinity for other receptors such as CCK-A and benzodiazepine receptors .

Pharmacological Effects

The pharmacological profile suggests that this compound may inhibit gastric acid secretion, similar to other benzodiazepine derivatives. In vivo studies have shown that administration of related compounds can reduce pentagastrin-induced gastric acid secretion in anesthetized rats . This suggests a potential application in treating conditions like peptic ulcers or gastroesophageal reflux disease (GERD).

Neuropharmacological Implications

Given the structural characteristics of 3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo... and its relationship to benzodiazepines, it may exhibit anxiolytic or sedative properties. Benzodiazepines are widely used for their calming effects on the central nervous system (CNS), primarily through modulation of GABA_A receptors. However, specific studies on this compound's effects on GABAergic transmission remain limited.

Case Studies and Research Findings

While direct studies specifically focusing on 3-hexyl-u... are sparse, analogous compounds have been extensively studied:

  • YM022 : This compound has been shown to effectively block CCK-B receptors and inhibit gastric acid secretion with a low ED50 value (0.0078 µmol/kg) .
  • Related Benzodiazepines : Research indicates that modifications in the side chains of benzodiazepines can significantly alter their receptor binding profiles and biological activities .

Propiedades

IUPAC Name

1-hexyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O3/c1-3-4-5-13-20-32-31(38)34-29-30(37)35(21-27(36)24-17-10-9-14-22(24)2)26-19-12-11-18-25(26)28(33-29)23-15-7-6-8-16-23/h6-12,14-19,29H,3-5,13,20-21H2,1-2H3,(H2,32,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQXXZGPJJYNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.